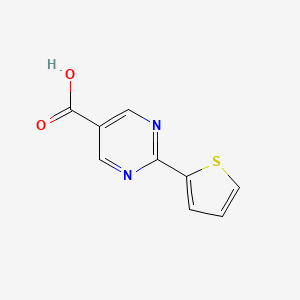

2-Thien-2-ylpyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)6-4-10-8(11-5-6)7-2-1-3-14-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJLOOUOVNRKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640432 | |

| Record name | 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916766-97-7 | |

| Record name | 2-(Thiophen-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Thien-2-ylpyrimidine-5-carboxylic acid (CAS No. 916766-97-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Thien-2-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established synthetic methodologies and spectroscopic principles, this document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Thienopyrimidine Scaffold - A Privileged Motif in Drug Discovery

The fusion of thiophene and pyrimidine rings gives rise to the thienopyrimidine scaffold, a class of heterocyclic compounds that has garnered substantial attention in the field of medicinal chemistry. These structures are recognized as privileged motifs due to their diverse and potent biological activities. The inherent physicochemical properties of the thienopyrimidine core allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacological profiles.

Derivatives of thienopyrimidine have demonstrated a broad spectrum of therapeutic potential, including but not limited to:

-

Anticancer Activity: Exhibiting inhibitory effects on various kinases and other cellular targets implicated in tumorigenesis.

-

Anti-inflammatory Properties: Modulating inflammatory pathways to reduce the severity of inflammatory responses.

-

Antimicrobial Efficacy: Showing activity against a range of bacterial and fungal pathogens.

This compound, with its strategic placement of a thiophene ring at the 2-position and a carboxylic acid at the 5-position of the pyrimidine core, represents a key building block for the synthesis of novel drug candidates. The carboxylic acid moiety, in particular, offers a versatile handle for further chemical elaboration, such as amide bond formation, to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| CAS Number | 916766-97-7 | [1] |

| Molecular Formula | C₉H₆N₂O₂S | [1] |

| Molecular Weight | 206.22 g/mol | [1] |

| Melting Point | 291-295.5 °C | [1] |

| Density (Predicted) | 1.440 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.76 ± 0.10 | [1] |

| Boiling Point (Predicted) | 309.7 ± 24.0 °C | [1] |

Synthesis and Mechanistic Insights

While a specific, dedicated synthesis for this compound is not extensively documented in publicly available literature, a robust and highly adaptable synthetic strategy can be proposed based on established methodologies for the preparation of 2-substituted pyrimidine-5-carboxylic esters.[2][3] The following protocol outlines a plausible and scientifically sound approach.

Proposed Synthetic Pathway

The proposed synthesis involves a two-stage process: the formation of the corresponding methyl ester followed by its hydrolysis to the target carboxylic acid. This approach leverages the well-established reactivity of amidinium salts in the construction of the pyrimidine ring.

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol (Adapted from a General Procedure)

This protocol is adapted from the general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[2]

Stage 1: Synthesis of Methyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate

-

Preparation of Thiophene-2-carboxamidine hydrochloride: This starting material can be prepared from thiophene-2-carbonitrile via the Pinner reaction.

-

Reaction Setup: To a solution of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add thiophene-2-carboxamidine hydrochloride (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate.

Stage 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the methyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Hydrolysis: Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

-

Work-up and Purification: After the reaction is complete, remove the methanol under reduced pressure. Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and thiophene rings, as well as the carboxylic acid proton.

-

Pyrimidine Protons: The two protons on the pyrimidine ring are expected to appear as singlets in the downfield region, typically between δ 8.5 and 9.5 ppm, due to the electron-withdrawing effect of the nitrogen atoms.

-

Thiophene Protons: The three protons on the thiophene ring will exhibit a characteristic splitting pattern. The proton at the 5'-position will likely be the most downfield of the three, appearing as a doublet of doublets. The protons at the 3' and 4'-positions will also appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet, typically at a very downfield chemical shift (δ > 10 ppm), and its position can be sensitive to the solvent and concentration.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Pyrimidine Carbons: The carbons of the pyrimidine ring are expected to resonate in the range of δ 140-165 ppm.

-

Thiophene Carbons: The carbons of the thiophene ring will appear in the aromatic region, typically between δ 120 and 140 ppm.

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of δ 160-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, which is characteristic of the hydrogen-bonded dimer.[5][6][7]

-

C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is anticipated between 1680 and 1720 cm⁻¹.[5][6][7]

-

C-O Stretch and O-H Bend: Bands corresponding to the C-O stretching and O-H bending vibrations of the carboxylic acid are expected in the fingerprint region (1200-1400 cm⁻¹).

-

Aromatic C-H and C=C/C=N Stretches: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrimidine and thiophene rings will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 206. The fragmentation pattern would be expected to involve the loss of small neutral molecules.[8][9]

Caption: Plausible mass fragmentation pathway for this compound.

Biological Significance and Potential Applications

The thienopyrimidine scaffold is a well-established pharmacophore with a wide range of biological activities. The structural similarity of this scaffold to endogenous purines allows for its interaction with a variety of biological targets, including kinases, polymerases, and other enzymes.

While the specific biological profile of this compound has not been extensively reported, its structural features suggest it is a promising candidate for investigation in several therapeutic areas:

-

Oncology: Many thienopyrimidine derivatives have shown potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. The 2-thienyl group can engage in important hydrophobic and π-stacking interactions within the active sites of target proteins.

-

Inflammation: The inhibition of inflammatory pathways is another hallmark of the thienopyrimidine class. This compound could be explored for its potential to modulate the production of pro-inflammatory cytokines and mediators.

-

Infectious Diseases: The antimicrobial properties of thienopyrimidines make them attractive starting points for the development of new anti-infective agents.

The carboxylic acid functionality at the 5-position is particularly significant for drug development. It can serve as a key pharmacophoric element, engaging in hydrogen bonding interactions with target proteins. Alternatively, it can be used as a synthetic handle to introduce a variety of substituents to probe the SAR and optimize the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic strategy, and an analysis of its expected spectroscopic characteristics. The rich pharmacology of the thienopyrimidine scaffold suggests that this compound and its derivatives are worthy of further investigation in the pursuit of new medicines to address unmet medical needs.

References

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

-

ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters | Request PDF. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]

- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.

-

California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. article.sapub.org [article.sapub.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-(Thien-2-yl)pyrimidine-5-carboxylic Acid

Foreword

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-(thien-2-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core, coupled with a thiophene moiety, represents a privileged scaffold in numerous biologically active molecules. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also insights into the underlying chemical principles and strategic considerations for each synthetic transformation. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scalability.

Strategic Overview of the Synthesis

The synthesis of 2-(thien-2-yl)pyrimidine-5-carboxylic acid is most effectively approached through a convergent strategy. This involves the initial, separate synthesis of the two key structural fragments: the thiophene-containing amidine and a suitable three-carbon electrophile. These precursors are then brought together in a cyclocondensation reaction to construct the central pyrimidine ring, followed by a final hydrolysis step to yield the target carboxylic acid. This approach allows for modularity and efficient purification of intermediates, contributing to a higher overall yield and purity of the final product.

The overall synthetic pathway can be visualized as a three-stage process:

-

Preparation of Thiophene-2-carboxamidine Hydrochloride: This key intermediate provides the N-C-N fragment required for the pyrimidine ring, with the thiophene moiety already in place.

-

Cyclocondensation to form Ethyl 2-(Thien-2-yl)pyrimidine-5-carboxylate: The reaction of thiophene-2-carboxamidine with diethyl 2-(ethoxymethylene)malonate (DEEMM) constructs the pyrimidine-5-carboxylate core.

-

Hydrolysis to 2-(Thien-2-yl)pyrimidine-5-carboxylic Acid: The final step involves the saponification of the ethyl ester to the desired carboxylic acid.

2-Thien-2-ylpyrimidine-5-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Thien-2-yl)pyrimidine-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(Thien-2-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. This molecule uniquely combines the structural features of a thiophene ring, a known pharmacophore, with a pyrimidine-5-carboxylic acid moiety, offering a versatile scaffold for chemical modification. We will explore its fundamental physicochemical properties, delve into its spectroscopic signature for robust characterization, outline logical synthetic pathways, and discuss its reactivity. The guide culminates in an analysis of its applications, particularly as a foundational building block in the design and development of novel therapeutic agents, supported by insights into the biological activities of structurally related compounds.

Introduction to the Thienylpyrimidine Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their inherent ability to interact with diverse biological targets. Both the pyrimidine and thiophene ring systems independently fall into this category. Pyrimidine derivatives are integral to life itself, forming the backbone of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This biological precedence has made the pyrimidine nucleus a cornerstone in the development of a wide array of drugs with activities including anticancer, antimicrobial, and antiviral effects.[2][3]

The thiophene ring, a sulfur-containing five-membered heterocycle, is another prominent pharmacophore. Its inclusion in a molecule can enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles. When these two powerful moieties are combined, the resulting thienylpyrimidine scaffold emerges as a structure of immense potential. Specifically, thienopyrimidines, where the rings are fused, are often considered bioisosteres of purines (e.g., adenine and guanine), allowing them to interact with enzymes and receptors that recognize the natural purine bases.[4]

2-(Thien-2-yl)pyrimidine-5-carboxylic acid is a non-fused variant, where the thiophene ring acts as a substituent on the pyrimidine core. This arrangement offers distinct synthetic and functional advantages. The carboxylic acid group at the 5-position provides a critical chemical handle for derivatization, enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs.[5]

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. Understanding these parameters is the first step in rational drug design and process development.

Chemical Structure:

(Structure of 2-(Thien-2-yl)pyrimidine-5-carboxylic acid)

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂S | [6] |

| Molecular Weight | 206.22 g/mol | [6] |

| Melting Point | 291-295.5°C | [6] |

| Density | 1.440 ± 0.06 g/cm³ | [6] |

| pKa | 2.76 ± 0.10 (Predicted) | [6] |

| XLogP3 (Predicted) | 1.1 - 1.5 | [7] (Value from ethyl ester) |

The high melting point suggests a stable, crystalline solid with significant intermolecular forces, likely hydrogen bonding from the carboxylic acid groups. The predicted pKa of 2.76 indicates it is a relatively strong organic acid, a property governed by the electron-withdrawing nature of the pyrimidine ring.[6] This acidity is a key consideration for its formulation and its behavior at physiological pH, where it will exist predominantly as the carboxylate anion.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount in chemical research. A multi-platform spectroscopic approach ensures the identity and purity of the target compound. While a dedicated public spectrum for the acid is not available, we can confidently predict its characteristic signals based on established principles and data from closely related analogs, such as its ethyl ester.[7][8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The two pyrimidine protons at positions 4 and 6 should appear as distinct singlets in the downfield region (δ 9.0-9.5 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The three protons of the thiophene ring will present a characteristic splitting pattern, likely a doublet of doublets for H3' and H5', and a triplet for H4'. The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), and its presence can be confirmed by D₂O exchange.

-

¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. The carboxyl carbon (C=O) will be in the typical range of 160-170 ppm. The remaining signals will correspond to the carbons of the pyrimidine and thiophene rings, with their chemical shifts influenced by the electronegativity of the adjacent nitrogen and sulfur atoms.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a clear molecular ion peak [M]+ or [M-H]- at m/z 206, confirming the molecular weight.[9] High-resolution mass spectrometry (HRMS) would further confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups.[10] Key expected absorbances include a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp and strong C=O stretch (1680-1710 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (1400-1600 cm⁻¹), and C-S stretching from the thiophene ring.

Synthesis and Reactivity

Synthetic Strategies

The synthesis of 2-substituted pyrimidine-5-carboxylic acids can be approached through several established methodologies in heterocyclic chemistry. A highly effective and convergent strategy involves the condensation of an amidine with a three-carbon electrophilic partner that already contains the carboxylate functionality.[11][12]

The causality behind this choice is efficiency; it builds the core heterocyclic ring in a single, often high-yielding, step. The key precursors are thiophene-2-amidinium salt and a suitable C3 synthon. The amidine can be readily prepared from the corresponding nitrile.

Caption: A convergent synthetic workflow for 2-(Thien-2-yl)pyrimidine-5-carboxylic acid.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative synthesis based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of Ethyl 2-(Thien-2-yl)pyrimidine-5-carboxylate

-

Reagents: Thiophene-2-amidinium hydrochloride (1.0 eq), sodium salt of ethyl 2-formyl-3-hydroxyacrylate (1.1 eq), Ethanol (solvent).

-

Procedure: To a stirred solution of the sodium salt of ethyl 2-formyl-3-hydroxyacrylate in absolute ethanol, add thiophene-2-amidinium hydrochloride in one portion.

-

Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for using reflux is to provide sufficient activation energy for the condensation and subsequent cyclization/aromatization cascade.

-

Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Partition the residue between ethyl acetate and water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the target ester.

Step 2: Saponification to 2-(Thien-2-yl)pyrimidine-5-carboxylic acid

-

Reagents: Ethyl 2-(Thien-2-yl)pyrimidine-5-carboxylate (1.0 eq), Sodium Hydroxide (2.0 eq), Ethanol/Water (1:1 mixture).

-

Procedure: Dissolve the ester in the ethanol/water mixture and add a solution of sodium hydroxide.

-

Reaction: Stir the mixture at room temperature or gentle heat (50°C) until TLC analysis indicates complete consumption of the starting material. This hydrolysis is a robust and reliable transformation.

-

Work-up: Cool the mixture in an ice bath and carefully acidify with 2M hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final carboxylic acid. This self-validating protocol yields a solid product whose identity and purity can be confirmed by melting point and the spectroscopic methods described in Section 3.

Chemical Reactivity

The reactivity of this molecule is dominated by its carboxylic acid functional group, which serves as a versatile anchor for diversification.

Caption: Primary reaction pathways for derivatizing the carboxylic acid moiety.

-

Amidation: This is arguably the most critical reaction in a medicinal chemistry context. Coupling the carboxylic acid with a diverse panel of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) can generate a large library of amides. This allows for the exploration of hydrogen bonding and steric interactions within a biological target's binding site.[5]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride yields esters, which can act as prodrugs or modulate the compound's lipophilicity.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reagents like borane (BH₃·THF), providing another point for further chemical elaboration.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-(Thien-2-yl)pyrimidine-5-carboxylic acid lies in its application as a scaffold for generating novel bioactive molecules. The thienopyrimidine core is present in numerous compounds investigated for a wide range of diseases.[4][13][14]

-

Anticancer Activity: Many pyrimidine and thienopyrimidine derivatives function as kinase inhibitors by mimicking the ATP purine scaffold, making them valuable leads in oncology.[15] The ability to generate diverse amide libraries from the title compound is a proven strategy for targeting the ATP binding sites of various kinases.

-

Antimicrobial Agents: The structural similarity to purines also makes thienopyrimidines effective inhibitors of microbial enzymes that are essential for DNA replication or metabolism.[5][16] The carboxylic acid can be derivatized to improve cell penetration or target specific bacterial enzymes.

-

Anti-inflammatory and CNS Agents: Derivatives of this scaffold have also shown promise as anti-inflammatory and central nervous system (CNS) protective agents, highlighting the broad therapeutic potential of this chemical class.[14]

The logical workflow in a drug discovery program leverages this compound as a starting point for creating chemical diversity.

Caption: Role of the title compound as a building block in a drug discovery cascade.

Conclusion

2-(Thien-2-yl)pyrimidine-5-carboxylic acid is more than just a chemical compound; it is a highly valuable platform for innovation. Its robust chemical nature, characterized by a stable crystalline form and predictable reactivity, makes it an ideal starting material. The presence of two distinct and medicinally relevant heterocyclic rings, combined with a strategically placed carboxylic acid handle, provides researchers and drug development professionals with a powerful tool for constructing novel molecular entities. The principles and data outlined in this guide underscore its potential to serve as the foundation for the next generation of targeted therapeutics.

References

-

MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

-

ResearchGate. (2019). Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. Available from: [Link]

-

Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Available from: [Link]

-

PubMed. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Available from: [Link]

-

Oriental Journal of Chemistry. (n.d.). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[4][5][9]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Available from: [Link]

-

PubChem. (n.d.). 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. Available from: [Link]

-

Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available from: [Link]

-

PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. Available from: [Link]

-

ResearchGate. (2014). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Available from: [Link]

-

PubMed Central. (n.d.). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. Available from: [Link]

-

ResearchGate. (n.d.). The Chemistry of Thienopyrimidines. Available from: [Link]

-

PubChem. (n.d.). 2-Methylpyrimidine-5-carboxylic acid. Available from: [Link]

-

CCS Chemistry. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. Available from: [Link]

-

MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

Journal of Organic and Pharmaceutical Chemistry. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Available from: [Link]

-

Sukanya. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Available from: [Link]

-

MDPI. (2022). Thienopyrimidine. Available from: [Link]

-

ResearchGate. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Available from: [Link]

-

ResearchGate. (2018). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]

-

Indian Academy of Sciences. (2005). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Available from: [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]

-

Wikipedia. (n.d.). Pyrimidine. Available from: [Link]

-

PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available from: [Link]

-

SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester - 1H NMR. Available from: [Link]

-

PubChem. (n.d.). Thiophene-2-carboxylic acid pyridin-2-yl-[(thiophen-2-ylmethyl)-carbamoyl]-methyl ester. Available from: [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1,3,4]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties – Oriental Journal of Chemistry [orientjchem.org]

- 4. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

- 6. echemi.com [echemi.com]

- 7. 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester | C12H14N2O3S | CID 332931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 12. bu.edu.eg [bu.edu.eg]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]

Spectral Data Analysis of 2-(Thien-2-yl)pyrimidine-5-carboxylic Acid: A Search for Characterization Data

An extensive search for comprehensive, publicly available spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the compound 2-(thien-2-yl)pyrimidine-5-carboxylic acid (CAS Number: 916766-97-7) has been conducted. Despite its commercial availability from various chemical suppliers, detailed experimental spectra and associated analytical protocols are not present in the accessible scientific literature or public spectral databases.

This document outlines the findings of this comprehensive search and explains the current limitations in providing a full, in-depth technical guide as originally requested. While the compound is known and can be procured, its detailed spectroscopic characterization does not appear to be published in a readily accessible format.

Introduction to 2-(Thien-2-yl)pyrimidine-5-carboxylic Acid

2-(Thien-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted at the 2-position with a thiophene ring and at the 5-position with a carboxylic acid group. This molecular architecture is of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with both pyrimidine and thiophene moieties.

The structural confirmation and purity assessment of such a molecule would typically rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure:

Figure 1: Chemical structure of 2-(thien-2-yl)pyrimidine-5-carboxylic acid.

Predicted Spectral Characteristics

In the absence of experimental data, we can predict the expected spectral features based on the analysis of its constituent fragments: the 2-substituted thiophene, the pyrimidine-5-carboxylic acid, and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine and thiophene rings, as well as the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 10 and 13 ppm. This signal's position and broadness are influenced by hydrogen bonding and solvent choice.

-

Pyrimidine Protons (H4 and H6): Two singlets are expected for the pyrimidine ring protons. Due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylic acid group, these protons would appear in the aromatic region, likely between 8.0 and 9.5 ppm.

-

Thiophene Protons (H3', H4', H5'): The thiophene ring protons would appear as a set of coupled multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The coupling pattern would likely be a doublet of doublets for H4' and doublets for H3' and H5', reflecting their coupling to each other.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate in the downfield region, typically between 160 and 175 ppm.

-

Aromatic Carbons: The carbon atoms of the pyrimidine and thiophene rings would appear in the aromatic region, generally between 110 and 160 ppm. The specific chemical shifts would be influenced by the positions of the heteroatoms and the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=N and C=C Stretches: Aromatic C=C and C=N stretching vibrations from both the pyrimidine and thiophene rings are expected in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The molecular weight of 2-(thien-2-yl)pyrimidine-5-carboxylic acid is 206.22 g/mol . A prominent molecular ion peak would be expected at m/z = 206.

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Fragmentation of the heterocyclic rings would also be observed.

Methodologies for Spectral Acquisition (General Protocols)

While specific experimental details for this compound are unavailable, the following are general protocols for acquiring the spectral data for a solid organic compound like 2-(thien-2-yl)pyrimidine-5-carboxylic acid.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical, as acidic protons may exchange with deuterium in solvents like D₂O.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion and Future Outlook

The absence of publicly available, detailed spectral data for 2-(thien-2-yl)pyrimidine-5-carboxylic acid presents a significant gap in the characterization of this compound. While predictions based on its structure provide a general idea of the expected spectral features, they cannot replace experimentally obtained and validated data.

For researchers, scientists, and drug development professionals working with this compound, it is imperative to perform a full suite of spectroscopic analyses upon its synthesis or acquisition to confirm its identity, purity, and structure. The general protocols outlined above can serve as a starting point for such characterization efforts.

It is hoped that future research involving this molecule will lead to the publication of its comprehensive spectral data, which will be a valuable resource for the scientific community.

References

Due to the lack of specific data for 2-(thien-2-yl)pyrimidine-5-carboxylic acid, a formal reference list with clickable URLs as requested cannot be provided. The information presented is based on general principles of spectroscopic analysis and data for analogous compounds.

Navigating the Chemical Landscape of Pyrimidine Carboxylic Acids: An In-depth Technical Guide for Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents, from anticancer drugs to antivirals. When functionalized with a carboxylic acid group, this heterocycle becomes a versatile scaffold, offering a reactive handle for molecular elaboration and a key interaction point for biological targets. However, the unique electronic landscape of the pyrimidine ring—characterized by its electron-deficient nature—imparts a distinct reactivity profile to the attached carboxylic acid group that can be both an advantage and a challenge in synthetic chemistry. This guide provides an in-depth exploration of the factors governing the reactivity of this moiety, offering field-proven insights into its activation and transformation. We will delve into the electronic effects, common synthetic routes such as amide and ester formation, decarboxylation reactions, and the influence of other ring substituents. This document is intended for researchers, scientists, and drug development professionals seeking to master the manipulation of this critical functional group in the pursuit of novel therapeutics.

The Electronic Influence of the Pyrimidine Core

The defining characteristic of the pyrimidine ring is its electron-deficient (π-deficient) nature, a consequence of the two electronegative nitrogen atoms at the 1 and 3 positions. This property exerts a profound influence on any attached substituent, including the carboxylic acid group.

Enhanced Acidity (Lower pKa)

The most immediate electronic effect is a significant increase in the acidity of the carboxylic acid compared to its benzoic acid counterpart. The pyrimidine ring acts as a strong electron-withdrawing group, stabilizing the resulting carboxylate anion through induction. This stabilization facilitates the deprotonation of the carboxylic acid.

For instance, the predicted pKa of pyrimidine-2-carboxylic acid is approximately 3.08[1], which is considerably lower than that of benzoic acid (pKa ≈ 4.2). This enhanced acidity is a critical practical consideration. While it facilitates deprotonation for salt formation or for generating the carboxylate nucleophile needed for certain reactions, it can also influence the choice of bases and reaction conditions, as the carboxylate may be more prevalent under milder conditions than anticipated. A comprehensive compilation of pKa values for various organic acids can be found in resources compiled by institutions like the University of California, Davis.[2]

Activation of the Carbonyl Carbon

The electron-withdrawing nature of the pyrimidine ring also makes the carbonyl carbon of the carboxylic acid more electrophilic. This intrinsic activation facilitates nucleophilic attack, which can be a double-edged sword. On one hand, it can make reactions like esterification and amidation more facile. On the other hand, it can also increase susceptibility to unwanted side reactions if not properly controlled.

Key Transformations of the Carboxylic Acid Group

The carboxylic acid on a pyrimidine ring is a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters, which are pivotal in drug development for modifying a compound's pharmacokinetic and pharmacodynamic properties.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most frequent reaction performed on pyrimidine carboxylic acids in a drug discovery context. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated."

Logical Framework for Amide Coupling

The general workflow for amide coupling involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is readily attacked by the amine.

Figure 1: Generalized workflow for amide bond formation.

Common Coupling Reagents and Protocols

The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and the potential for side reactions like racemization if chiral centers are present.

| Coupling Reagent Class | Example(s) | Mechanism of Action | Key Considerations & Insights |

| Carbodiimides | DCC, DIC, EDC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] | EDC (Water-Soluble): Preferred for easier workup, as the urea byproduct is water-soluble. Often used with additives. |

| Phosphonium Salts | BOP, PyBOP | Forms an activated benzotriazolyl ester. | PyBOP: Generally effective, but the byproducts can sometimes be challenging to remove. Does not cause guanidinylation. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Forms a highly reactive activated ester (OBt, OAt, etc.).[4] | HATU: Generally considered one of the most effective reagents, especially for hindered substrates, due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[4][5] Side Reaction: Can cause guanidinylation of the amine if used in excess or if activation is slow.[4] |

Self-Validating Protocol: HATU-Mediated Amide Coupling

This protocol is a robust starting point for the coupling of a pyrimidine carboxylic acid with a primary or secondary amine.

-

Dissolution: Dissolve the pyrimidine carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or NMP.

-

Activation: Add HATU (1.1 eq) and a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes. Causality: This pre-activation step is crucial. It allows the formation of the highly reactive OAt-activated ester before the amine is introduced, which minimizes the potential for HATU to react directly with the coupling partner (amine), a known side reaction.[6]

-

Coupling: Add the amine (1.0-1.2 eq) to the activated mixture.

-

Monitoring: Monitor the reaction by LC-MS or TLC until the starting carboxylic acid is consumed. Reactions are often complete within 1-4 hours at room temperature.

-

Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl) to remove DIPEA, saturated aqueous sodium bicarbonate to remove unreacted acid and HOBt/HOAt byproducts, and finally with brine.

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Ester Formation

Esterification is another key transformation, often used to create prodrugs or to modify solubility and cell permeability.

Fischer Esterification

For simple, unhindered alcohols, the classic Fischer esterification can be effective. This involves heating the pyrimidine carboxylic acid in a large excess of the alcohol, which also serves as the solvent, with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][7]

Figure 2: Mechanism of Fischer Esterification.

Insight: The reaction is an equilibrium. To drive it to completion, one must either use a large excess of the alcohol or remove the water as it forms, often by azeotropic distillation.[1]

DCC-Mediated Esterification (Steglich Esterification)

For more sensitive or sterically hindered alcohols where the harsh conditions of Fischer esterification are not viable, carbodiimide-mediated methods are preferred.

Self-Validating Protocol: DCC/DMAP-Catalyzed Esterification

-

Dissolution: Dissolve the pyrimidine carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).[8]

-

Coupling: Cool the solution to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, the main byproduct, dicyclohexylurea (DCU), is insoluble in DCM and can be removed by filtration.

-

Purification: The filtrate is then washed, dried, and concentrated. The crude ester is purified by column chromatography.

Causality: DMAP acts as a potent acyl-transfer catalyst, dramatically accelerating the reaction and allowing it to proceed under mild conditions, which is crucial for complex molecules.[8]

Conversion to Acyl Halides

For conversion to highly reactive derivatives, pyrimidine carboxylic acids can be transformed into acyl chlorides.

Protocol: Acyl Chloride Formation with Thionyl Chloride

-

Setup: In a fume hood, charge a flask equipped with a reflux condenser and a gas outlet (to a scrubber) with the pyrimidine carboxylic acid (1.0 eq).

-

Reaction: Add an excess of thionyl chloride (SOCl₂) (2.0-5.0 eq), often with a catalytic drop of DMF.[9][10]

-

Heating: Heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Workup: After cooling, the excess thionyl chloride is carefully removed under reduced pressure (using a trap to protect the pump). The resulting crude acyl chloride is often a solid or oil.

-

Usage: Due to their high reactivity and potential instability, pyrimidine acyl chlorides are typically used immediately in the next step without extensive purification.[11]

Insight: The byproducts of this reaction, SO₂ and HCl, are gases, which simplifies the workup as they are easily removed. However, care must be taken due to their corrosive and toxic nature.[9]

Decarboxylation: Removing the Carboxylic Acid Group

Decarboxylation, the removal of the -COOH group as CO₂, is a reaction that is highly dependent on the structure of the heteroaromatic acid. For pyrimidine carboxylic acids, the position of the carboxyl group is critical.

Aryl carboxylic acids are generally stable and do not decarboxylate easily. However, the presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring can stabilize the carbanionic intermediate formed upon loss of CO₂, making decarboxylation more feasible than in simple aromatic acids.[12]

Specifically, pyrimidine-2-carboxylic acid has been shown to undergo decarboxylation in aqueous solution at elevated temperatures. The reaction is believed to proceed through a Hammick-type mechanism, where the monoprotonated acid loses CO₂ to form a stabilized ylide intermediate.[13]

A notable example in biochemistry and medicinal chemistry is orotic acid (2,4-dioxo-1H-pyrimidine-6-carboxylic acid), an intermediate in pyrimidine biosynthesis.[14][15][16] While thermally stable, its enzymatic decarboxylation to uridine monophosphate is a key biological process. In synthetic contexts, decarboxylation of heteroaromatic carboxylic acids can often be promoted by catalysts such as silver or copper salts.[17]

The Modulatory Role of Other Ring Substituents

The reactivity of the carboxylic acid group is not dictated by the pyrimidine core alone. Other substituents on the ring can either enhance or attenuate its reactivity through their own electronic effects.

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkoxy (-OR) groups donate electron density into the ring. This partially counteracts the electron-withdrawing effect of the ring nitrogens. The result is a decrease in the acidity of the carboxylic acid (higher pKa) and a reduction in the electrophilicity of the carbonyl carbon. For example, the presence of an amino group can make amide coupling reactions more sluggish, potentially requiring more potent coupling reagents or longer reaction times.[18]

-

Electron-Withdrawing Groups (EWGs): Halogens (-Cl, -F) or nitro (-NO₂) groups further withdraw electron density from the ring. This enhances the effects of the pyrimidine core, leading to an even lower pKa for the carboxylic acid and a more electrophilic carbonyl carbon, potentially accelerating nucleophilic attack.

The position of the substituent relative to the carboxylic acid is also crucial, with effects being most pronounced when they are ortho or para to the carboxyl group, allowing for strong resonance effects.

Conclusion and Future Outlook

The carboxylic acid group on a pyrimidine ring is a functional moiety of immense strategic importance in drug design and development. Its reactivity is a nuanced interplay between the intrinsic electron-deficient nature of the pyrimidine core and the electronic contributions of other ring substituents. A thorough understanding of these principles allows the medicinal chemist to make informed decisions about reaction design. By selecting the appropriate activation strategy—be it a modern uronium salt for a challenging amide coupling, a classic Fischer esterification, or a robust conversion to an acyl chloride—researchers can efficiently and reliably modify pyrimidine scaffolds. This mastery is essential for navigating the synthetic challenges inherent in drug discovery and for successfully creating the next generation of pyrimidine-based therapeutics.

References

- Sharma, V., & Kumar, V. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(46), 4353-4356.

-

ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved January 23, 2026, from [Link]

-

Kim, D., & Park, S. B. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(8), 3533–3543. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 23, 2026, from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved January 23, 2026, from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 23, 2026, from [Link]

- Dunn, G. E., & Lee, G. K. J. (1973). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 51(10), 1512-1520.

- Tolba, M. S., Kamal, A. M., & El-Enany, M. M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2022), 121-140.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 23, 2026, from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 23, 2026, from [Link]

-

Smiley, J. A., & Wolfenden, R. (2001). Orotic Acid Decarboxylation in Water and Nonpolar Solvents: a Potential Role For Desolvation in the Action Of OMP Decarboxylase. Biochemistry, 40(34), 10217–10223. [Link]

-

Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved January 23, 2026, from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Orotic Acid Decarboxylation in Water and Nonpolar Solvents: a Potential Role For Desolvation in the Action Of OMP Decarboxylase. Retrieved January 23, 2026, from [Link]

-

Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved January 23, 2026, from [Link]

-

El-Sayad, H. A., Abdel-Aziz, S. A., El-Azab, A. S., & El-Tahir, K. E. (1993). Hypolipidemic Effects of 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic Acid in Rats and Tissue Culture Cells. Archives of Pharmacal Research, 16(4), 324-331. [Link]

-

Di Dalmazi, G., Fazzini, F., & Lauriola, M. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. Metabolites, 13(10), 1047. [Link]

-

Durham University. (n.d.). CHEM2117: Acyl Halide Synthesis-thionyl Chloride with Pyridine. Retrieved January 23, 2026, from [Link]

-

University of California, Davis. (n.d.). Table of Acids with Ka and pKa Values. Retrieved January 23, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved January 23, 2026, from [Link]

-

Adejoro, I. A., & Akintola, O. A. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Journal of Encapsulation and Adsorption Sciences, 10(3), 57-73. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-(p-TOLYL)PROPIONYL CHLORIDE. Retrieved January 23, 2026, from [Link]

-

Human Metabolome Database. (2005, November 16). Orotic acid. Retrieved January 23, 2026, from [Link]

- McNulty, J., Krishnamoorthy, V., & Robertson, A. (2008). Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine. Tetrahedron Letters, 49(49), 7014-7016.

-

Vasilev, A. A., et al. (2020). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 25(21), 5174. [Link]

- Al-Ostath, A. I. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 335-356.

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 23, 2026, from [Link]

-

Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved January 23, 2026, from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Orotic Acid. Retrieved January 23, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. library.gwu.edu [library.gwu.edu]

- 3. mdpi.com [mdpi.com]

- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 5. bachem.com [bachem.com]

- 6. reddit.com [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. reddit.com [reddit.com]

- 12. peptide.com [peptide.com]

- 13. Synthesis of novel acyclonucleosides analogs of pyridothienopyrimidine as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. hmdb.ca [hmdb.ca]

- 16. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-Aminopyrimidine-5-carboxylic acid | 3167-50-8 [chemicalbook.com]

- 18. mdpi.com [mdpi.com]

Potential biological targets of 2-Thien-2-ylpyrimidine-5-carboxylic acid

An In-depth Technical Guide to the Potential Biological Targets of 2-Thien-2-ylpyrimidine-5-carboxylic Acid

Executive Summary

This compound is a heterocyclic small molecule featuring a pyrimidine-5-carboxylic acid core linked to a thiophene ring. While direct experimental data on this specific compound is not extensively available in public literature, its constituent pharmacophores are well-established "privileged structures" in medicinal chemistry. The pyrimidine ring is fundamental to numerous therapeutic agents, and the thiophene moiety is a common bioisostere for phenyl groups. This guide synthesizes information from structurally analogous compounds, namely thienopyrimidines and other substituted pyrimidine derivatives, to logically predict and prioritize potential biological targets for this compound. The primary predicted target classes include protein kinases (specifically receptor tyrosine kinases like EGFR and VEGFR-2), enzymes involved in inflammatory pathways such as COX-2 and lipoxygenase, and various microbial enzymes. This document provides the scientific rationale for these predictions and outlines detailed experimental workflows for their validation, serving as a strategic roadmap for researchers initiating investigation into this compound's therapeutic potential.

Molecular Profile and Rationale for Investigation

This compound (CAS: 916766-97-7, Molecular Formula: C₉H₆N₂O₂S) is built upon scaffolds that are cornerstones of drug discovery.[1] Understanding these components is key to predicting its biological behavior.

-

The Pyrimidine Core : The pyrimidine ring is a diazine present in the nucleobases cytosine, thymine, and uracil, making it fundamental to biological systems.[2] Its derivatives are known to possess an exceptionally broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antifungal, and antibacterial properties.[3][4][5] This wide-ranging activity stems from the scaffold's ability to present substituents in precise three-dimensional orientations, allowing for specific interactions with a multitude of biological targets.[2]

-

The Thiophene Moiety : As a bioisosteric replacement for a phenyl ring, the thiophene group is prevalent in medicinal chemistry. It modulates physicochemical properties like lipophilicity and metabolic stability while maintaining or enhancing biological activity.

-

The Carboxylic Acid Group : This functional group is a potent hydrogen bond donor and acceptor and can act as a metal chelator. It is often critical for anchoring a molecule within the active site of an enzyme or receptor, forming key interactions that determine binding affinity and specificity.

The combination of these three components suggests that this compound is pre-organized for interaction with biological macromolecules.

Target Prediction Based on Structurally Related Scaffolds

The most robust method for predicting the targets of a novel compound, in the absence of direct data, is to analyze the known activities of its closest structural relatives.

Insights from Thienopyrimidine Derivatives

Thienopyrimidines, which feature a fused thiophene and pyrimidine ring system, are structurally analogous and serve as a rich source of predictive information.[6] These fused systems are often considered bioisosteres of purines (adenine and guanine), allowing them to interact with the vast array of purine-binding proteins.[6][7]

-

Protein Kinase Inhibition : This is the most prominent activity of thienopyrimidine derivatives. They have been successfully developed as inhibitors of various kinases critical to cancer cell signaling.

-

EGFR and VEGFR-2: A study of novel 6,7,8,9-tetrahydro-5H-cyclohepta[6][8]thieno[2,3-d]pyrimidine derivatives identified compounds with potent dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] One compound, 5f , was found to be more potent than the reference drug erlotinib against EGFR and showed significant VEGFR-2 inhibition, leading to cell cycle arrest and apoptosis.[9] This strongly suggests that the thienyl and pyrimidine combination is well-suited for binding to the ATP pocket of these receptor tyrosine kinases.

-

FGFR4: While a series of 2,6-substituted thieno[3,2-d]pyrimidines designed as Fibroblast Growth Factor Receptor-4 (FGFR4) inhibitors were ultimately found to be inactive against that specific target, they displayed broad antiproliferative activity against several cancer cell lines, indicating they were likely acting on other kinase targets.[10]

-

-

Antiparasitic Targets : The structural similarity to purines makes thienopyrimidines candidates for targeting parasitic enzymes. Derivatives have been investigated as inhibitors of falcipain-2, a crucial cysteine protease for the Plasmodium falciparum parasite, which causes malaria.[11]

Insights from Substituted Pyrimidine-5-Carboxylic Acids

Analyzing compounds that share the core pyrimidine-5-carboxylic acid scaffold but with different substituents at the 2-position also provides valuable clues.

-

Anti-inflammatory Enzymes :

-

COX-2: Pyrimidine derivatives have been explored as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.[12] The design of dual EGFR/COX-2 inhibitors from pyrimidine-5-carbonitrile scaffolds highlights the potential for this core to target inflammatory pathways.[12]

-

Lipoxygenase (LOX): A recent study detailed the synthesis of piperidine pyrimidine amides as potent inhibitors of lipoxygenase, another key enzyme in the inflammatory cascade.[4] This suggests the pyrimidine core can be adapted to target the active sites of non-kinase inflammatory enzymes.

-

-

Antimicrobial Enzymes : The pyrimidine scaffold is a validated starting point for antimicrobial agents. For instance, derivatives of 2-oxo-tetrahydropyrimidine-5-carboxamides have been synthesized and shown to have good theoretical interactions with the enoyl reductase of Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis.[13]

Prioritized List of Potential Biological Targets

Based on the evidence from analogous structures, the following target classes are proposed for this compound, in order of priority:

-

Receptor Tyrosine Kinases (RTKs) :

-

Primary Targets : EGFR, VEGFR-2.

-

Rationale : Strongest evidence from thienopyrimidine analogs demonstrating potent, dual inhibition.[9] The core scaffold is well-suited for the ATP-binding pocket of kinases.

-

-

Inflammatory Pathway Enzymes :

-

Microbial Enzymes :

-

Purine-Binding Proteins :

Experimental Workflows for Target Identification and Validation

A systematic, multi-step approach is required to empirically determine the biological targets.

Workflow 1: Broad-Based Initial Target Screening

This initial phase aims to identify promising target classes from a wide pool of possibilities.

Methodology:

-

In Silico Reverse Docking :

-

Principle : Dock the 3D structure of this compound against a large library of protein crystal structures to predict potential binders based on calculated binding energy.

-

Protocol :

-

Generate a low-energy 3D conformer of the compound.

-

Utilize a reverse docking platform (e.g., PharmMapper, idTarget).

-

Screen against a comprehensive library of human protein targets, with a focus on kinases and inflammatory enzymes.

-

Analyze the top-ranked hits, prioritizing clusters of related proteins (e.g., multiple tyrosine kinases).

-

-

-

High-Throughput Enzymatic Screening :

-

Principle : Physically screen the compound at a single high concentration against a large panel of purified enzymes to identify inhibitory activity.

-

Protocol :

-

Solubilize the compound in DMSO to create a high-concentration stock.

-

Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen, Reaction Biology HotSpot).

-

Request a broad kinase panel (e.g., 96-well or 384-well format) and an inflammatory enzyme panel.

-

Screen at a concentration of 10 µM.

-

Hits are typically defined as >50% inhibition.

-

-

Caption: Workflow for Initial Target Identification.

Workflow 2: In Vitro Validation of Prioritized Kinase Targets

Assuming hits are identified in the kinase class (e.g., EGFR, VEGFR-2), this workflow confirms and quantifies the activity.

Methodology:

-

Biochemical IC₅₀ Determination :

-

Principle : Measure the concentration of the compound required to inhibit 50% of the kinase's activity in a purified, cell-free system.

-

Protocol (using ADP-Glo™ as an example) :

-

Prepare a 10-point, 3-fold serial dilution of the compound in a 384-well plate.

-

Add the purified kinase (e.g., recombinant human EGFR) and the appropriate substrate/ATP mixture.

-

Incubate at room temperature for 1 hour.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

Plot the data and fit to a four-parameter dose-response curve to calculate the IC₅₀ value.

-

-

-

Cell-Based Target Engagement Assay :

-

Principle : Determine if the compound can inhibit the target kinase within a living cell, confirming cell permeability and on-target activity.

-

Protocol (Western Blot for p-EGFR) :

-

Culture a relevant cancer cell line with high EGFR expression (e.g., A549).

-

Starve cells of serum to reduce basal signaling.

-

Pre-treat cells with various concentrations of the compound for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the EGFR pathway.

-

Lyse the cells and collect protein lysates.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR (as a loading control).

-

Apply a secondary HRP-conjugated antibody and detect with a chemiluminescent substrate.

-

Quantify band intensity to determine the dose-dependent inhibition of EGFR phosphorylation.

-

-

Caption: Workflow for Kinase Target Validation.

Data Presentation: Quantifying Biological Activity

All quantitative data should be summarized in clear, comparative tables. The primary output from the validation workflows will be IC₅₀ values.

Table 1: Hypothetical In Vitro Activity Profile of this compound

| Target | Assay Type | IC₅₀ (µM) |

| EGFR | Biochemical (ADP-Glo™) | 0.85 |

| VEGFR-2 | Biochemical (ADP-Glo™) | 1.23 |

| COX-2 | Enzymatic (Fluorometric) | 5.6 |

| 5-LOX | Enzymatic (Colorimetric) | > 50 |

| FGFR4 | Biochemical (ADP-Glo™) | > 50 |

Signaling Pathway Context

Understanding where a compound acts is crucial. If validated as an EGFR/VEGFR-2 inhibitor, this compound would be positioned at the apex of critical cancer signaling pathways.

Caption: Predicted Site of Action in Signaling Pathways.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its foundation in privileged medicinal chemistry scaffolds. Logical extrapolation from structurally related compounds strongly predicts a profile centered on the inhibition of protein kinases, particularly EGFR and VEGFR-2, with secondary potential as an anti-inflammatory or antimicrobial agent. The immediate path forward involves comprehensive in silico and high-throughput screening to empirically test these hypotheses. Positive hits must be rigorously validated through biochemical and cell-based assays to confirm on-target activity and determine potency. Should a primary target be validated, subsequent steps would include structure-activity relationship (SAR) studies to optimize potency and selectivity, evaluation in animal models of cancer or inflammation, and comprehensive pharmacokinetic and toxicity profiling.

References

-

MDPI. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles . Available at: [Link]

-

MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids . Available at: [Link]

-

ResearchGate. Synthesis and Biological Assessment of Novel Derivatives of 2-Oxo-tetrahydropyrimidine-5-carboxamides | Request PDF . Available at: [Link]

-

PubMed. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery . Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring . Available at: [Link]

-

ScienceDirect. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances . Available at: [Link]

-

PubMed. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties . Available at: [Link]

-

National Center for Biotechnology Information. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile . Available at: [Link]

-

ResearchGate. (PDF) Pyrimidine and its biological activity: a review . Available at: [Link]

-

National Center for Biotechnology Information. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies . Available at: [Link]

-

PubMed Central. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies . Available at: [Link]

-

National Center for Biotechnology Information. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents . Available at: [Link]

-

Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review . Available at: [Link]

-

National Institutes of Health. Design, Synthesis, and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads . Available at: [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . Available at: [Link]

-

PubChem. 2-(Isopropylamino)pyrimidine-5-carboxylic acid | C8H11N3O2 | CID 19698813 . Available at: [Link]

-

PubMed. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives . Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]